7-Ethenylpentadec-7-ene

Description

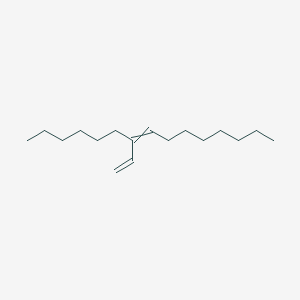

7-Ethenylpentadec-7-ene is a hypothetical or sparsely documented mono-unsaturated hydrocarbon characterized by a 15-carbon chain (pentadecene) with a double bond at the 7th position and an ethenyl (vinyl) substituent. These compounds belong to a class of internal alkenes with applications in organic synthesis, polymer chemistry, and material science. The presence of an internal double bond confers greater thermodynamic stability compared to terminal alkenes, while substituents like ethenyl groups may influence reactivity and physical properties .

Properties

CAS No. |

919076-54-3 |

|---|---|

Molecular Formula |

C17H32 |

Molecular Weight |

236.4 g/mol |

IUPAC Name |

7-ethenylpentadec-7-ene |

InChI |

InChI=1S/C17H32/c1-4-7-9-11-12-14-16-17(6-3)15-13-10-8-5-2/h6,16H,3-5,7-15H2,1-2H3 |

InChI Key |

LDNLNYVOOROSNU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC=C(CCCCCC)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethenylpentadec-7-ene typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials such as long-chain alkenes.

Reaction Conditions: The reaction conditions often involve the use of catalysts like palladium or nickel to facilitate the addition of the ethenyl group to the seventh carbon of the pentadecene chain.

Purification: The final product is purified using techniques such as distillation or chromatography to ensure the desired compound is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.

Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the production process.

Quality Control: Rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Ethenylpentadec-7-ene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form epoxides or alcohols using oxidizing agents like potassium permanganate or osmium tetroxide.

Reduction: Reduction reactions can convert the double bonds into single bonds using hydrogen gas in the presence of a catalyst such as palladium on carbon.

Substitution: The ethenyl group can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, osmium tetroxide.

Reducing Agents: Hydrogen gas, palladium on carbon.

Nucleophiles: Halogens, hydroxyl groups.

Major Products:

Epoxides: Formed through oxidation reactions.

Alcohols: Resulting from reduction reactions.

Halogenated Compounds: Produced via substitution reactions.

Scientific Research Applications

7-Ethenylpentadec-7-ene has various applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological systems, particularly in the context of lipid metabolism.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 7-Ethenylpentadec-7-ene involves its interaction with molecular targets such as enzymes and receptors. The compound’s unsaturated nature allows it to participate in various biochemical pathways, potentially modulating the activity of specific enzymes or receptors involved in lipid metabolism and cellular signaling.

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Analogous Alkenes

*Hypothetical data inferred from structural analogs.

Key Observations:

- Chain Length Effects : Increasing chain length correlates with higher molecular weight and boiling points. For example, 7-tetradecene (C₁₄H₂₈) has a molecular weight of 196.38 g/mol, while (7E)-heptadec-7-ene (C₁₇H₃₄) weighs 238.46 g/mol .

- Density : 7-Tetradecene exhibits a density of 0.764 g/mL, typical for medium-chain alkenes .

Reactivity and Stability

- Addition Reactions : Internal alkenes like this compound are less reactive toward electrophilic additions than terminal alkenes but more stable thermally.

- Substituent Effects: Ethenyl groups may direct oxidation or hydrogenation to specific positions. For instance, 7-(1-Acetoxymethylidene)benzonorbornadiene undergoes acid hydrolysis to form formyl derivatives, demonstrating how substituents dictate reaction pathways .

Biological Activity

7-Ethenylpentadec-7-ene is an organic compound characterized by its long carbon chain and unsaturated double bond at the seventh carbon. This compound has garnered interest in various fields, including chemistry, biology, and medicine, due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and applications.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS No. | 919076-54-3 |

| Molecular Formula | C₁₇H₃₂ |

| Molecular Weight | 236.4 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CCCCCCC=C(CCCCCC)C=C |

This compound's structure allows it to participate in various chemical reactions, such as oxidation and reduction, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in lipid metabolism and cellular signaling. The unsaturated nature of the compound enables it to modulate biochemical pathways effectively.

Potential Mechanisms Include:

- Enzyme Modulation : Interactions with enzymes involved in lipid metabolism.

- Receptor Binding : Potential binding to specific receptors that influence cellular signaling pathways.

- Oxidative Stress Response : The ability to induce or mitigate oxidative stress in cells.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that this compound may possess antimicrobial effects against various pathogens.

- Anti-inflammatory Effects : Preliminary investigations suggest potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

- Anticancer Activity : Some studies indicate that it may exhibit anticancer properties, although further research is needed to clarify these effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Case Study 1: Antimicrobial Activity

A study focused on the antimicrobial effects of long-chain alkenes, including this compound, demonstrated significant inhibition of bacterial growth in vitro. The compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus, showing promising results.

Case Study 2: Anti-inflammatory Properties

In a research study examining the anti-inflammatory potential of unsaturated fatty acids, this compound was found to reduce pro-inflammatory cytokines in cell cultures. This suggests a possible therapeutic application in inflammatory conditions.

Case Study 3: Anticancer Effects

Another investigation assessed the anticancer properties of various long-chain alkenes. The results indicated that this compound could induce apoptosis in cancer cell lines, warranting further exploration into its mechanisms and efficacy.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound | Structure Characteristics | Notable Activities |

|---|---|---|

| 7-Pentadecene | Similar chain length but lacks ethenyl group | Limited biological activity |

| 3-Hexyl-1,3-undecadiene | Different positioning of double bonds | Varies significantly |

The presence of both a double bond and an ethenyl group at the seventh carbon distinguishes this compound from its analogs, enhancing its chemical reactivity and potential biological interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.